![molecular formula C15H22N2O3S B2958271 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide CAS No. 899979-68-1](/img/structure/B2958271.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide, commonly known as DTG, is a synthetic compound that belongs to the family of thiazinan-2-ones. DTG has been extensively studied for its potential as a therapeutic agent in various scientific research studies.
Applications De Recherche Scientifique
Anticonvulsant and Neuroprotective Effects
Research has demonstrated that derivatives of the N-(substituted benzothiazol-2-yl)amide, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One study highlighted a specific compound within this series as having significant anticonvulsant properties, alongside promising neuroprotective effects, indicating a potential avenue for developing safer and more effective anticonvulsants with additional neuroprotective benefits (Hassan, Khan, & Amir, 2012).
Role in Parkinson's Disease Treatment
Another study explored the dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones, closely related to the compound of interest. This dual-target approach is considered attractive for treating neurodegenerative diseases, particularly Parkinson's disease. The research identified compounds that showed potent inhibition of monoamine oxidase B and high affinity for A2A adenosine receptors, making them promising candidates for further development in Parkinson's disease therapy (Stössel et al., 2013).
Antimicrobial Properties
A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, sharing a similar benzothiazine core with the compound , were synthesized and evaluated for their antimicrobial properties. The study found that these compounds exhibited moderate to significant antimicrobial activities, including anti-bacterial and anti-fungal effects. Compounds with greater lipophilicity, such as N-methyl analogues, demonstrated higher antibacterial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Ahmad et al., 2011).
Chemical Chaperone for Cerebral Ischemia
Sodium 4-phenylbutyrate, a compound with a similar phenylbutanamide structure, has been studied for its neuroprotective effect on cerebral ischemic injury. It was found to act as a chemical chaperone, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum. This action resulted in attenuation of infarction volume, hemispheric swelling, apoptosis, and improvement in neurological status in a mouse model of hypoxia-ischemia. The study suggests that compounds with similar structures could be explored for their potential use in treating cerebral ischemia through the inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIGPBDTKPMWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.